REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([Cl:15])[CH:14]=1)[C:9](O)=[O:10]>N1C=CC=CC=1>[Cl:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([Cl:15])[CH:14]=1)[C:9]([Cl:3])=[O:10]
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Name
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Quantity
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49.4 g
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C(=O)O)C=C(C1)Cl
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Name
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Quantity
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0.21 g
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 20 hours
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Duration
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20 h
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Type
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CUSTOM
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Details
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Excessive thionyl chloride was removed by distillation
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Type
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ADDITION
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Details
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Dry hexane was added to the residue
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Type
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FILTRATION
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Details
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an insoluble matter was filtered out of the resulting solution and hexane
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Type
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CUSTOM
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Details
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was removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
The remaining solution was crystallized
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Name
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|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=C(C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |